Tuberoside E
Description
Properties
Molecular Formula |
C45H74O18 |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H74O18/c1-18-8-11-45(56-17-18)19(2)30-27(63-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)58-42-39(62-41-36(54)34(52)32(50)28(15-46)59-41)37(55)38(29(16-47)60-42)61-40-35(53)33(51)31(49)20(3)57-40/h18-42,46-55H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 |
InChI Key |
ZRLYJZWJVVMIHO-GGJFAVENSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1 |
Synonyms |
tuberoside E tuberoside-E |
Origin of Product |
United States |
Chemical Profile of Tuberoside E
Molecular Structure and Stereochemistry
Tuberoside E is a spirostanol (B12661974) saponin (B1150181) with the chemical structure established as (25S)-5α-spirostan-2α,3β-diol 3-O-β-D-glucopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→4)]-O-β-D-glucopyranoside. acs.org The aglycone part of the molecule is neogitogenin. acs.org The stereochemistry of the spirostan (B1235563) skeleton is defined by the (25S) configuration, a common feature in many naturally occurring spirostanol saponins (B1172615). nih.gov The sugar moiety is a branched trisaccharide attached at the C-3 position of the aglycone. This sugar chain consists of a central β-D-glucopyranose unit, with another β-D-glucopyranose attached at its C-2 position and an α-L-rhamnopyranose linked to its C-4 position. acs.org
Physicochemical Properties
As a steroidal saponin, this compound exhibits amphiphilic properties due to the combination of a lipophilic steroidal aglycone and a hydrophilic sugar chain. usamvcluj.romdpi.com This amphiphilicity is responsible for the characteristic surfactant properties of saponins, such as their ability to lower surface tension and form micelles in aqueous solutions. mdpi.com Saponins are generally high molecular weight compounds and are often isolated as amorphous solids. medcraveonline.com Their solubility is influenced by the number of sugar units; glycosides with more sugar moieties tend to be more soluble in water. amu.edu.az Steroidal saponins like this compound are typically soluble in polar solvents such as methanol (B129727) and ethanol (B145695), and their aqueous solutions are generally neutral. amu.edu.az
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C45H74O18 |
| Molecular Weight | 903.06 g/mol |
| Appearance | Amorphous solid |
| Solubility | Soluble in polar solvents like methanol and ethanol |
| Key Structural Features | (25S)-spirostanol aglycone, branched trisaccharide at C-3 |
Isolation and Extraction Methodologies for Tuberoside E
Overview of Extraction Principles in Natural Product Chemistry
The primary goal of natural product extraction is to separate desired chemical constituents from the original plant or animal tissue using a suitable solvent. The choice of methodology is governed by the chemical nature of the target compound and the matrix in which it is found. medcraveonline.com Saponins (B1172615), the class of compounds to which Tuberoside E belongs, are glycosides, meaning they consist of a non-sugar component (aglycone) and one or more sugar moieties. This structure gives them a wide range of polarities, which presents a challenge for separation. researchgate.net
The fundamental principle of extraction is "like dissolves like." Polar solvents are used to extract polar compounds, while non-polar solvents are used for non-polar compounds. medcraveonline.com The process typically begins with the selection and preparation of the source material, which is often dried and ground to increase the surface area available for solvent contact. scielo.br Subsequent steps involve separating the crude extract from the solid plant residue, followed by solvent evaporation to yield a concentrated extract. This crude extract is a complex mixture containing hundreds of different compounds, necessitating further purification to isolate a single chemical entity like this compound. researchgate.net
Macroscopic Extraction Techniques
Macroscopic extraction refers to the initial, large-scale removal of compounds from the plant material. This step is designed to efficiently capture the broadest possible range of target compounds before proceeding to more refined purification stages. This compound, a steroidal saponin (B1150181), has been identified in the seeds of Allium tuberosum and the plant Polianthes tuberosa. acs.orgsemanticscholar.orgbasicmedicalkey.com
Solvent extraction is the most traditional and widely used method for obtaining saponins from plant materials. google.com This technique involves soaking or washing the plant material with a selected solvent or series of solvents. medcraveonline.com For polar glycosides like saponins, polar solvents such as methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols are most effective. researchgate.netgoogle.commdpi.com
The process often begins with a pre-extraction step using a non-polar solvent, such as n-hexane or petroleum ether, to remove lipids, waxes, and other non-polar constituents. ijpsr.comiomcworld.com This "defatting" step prevents these compounds from interfering with subsequent separation processes. Following defatting, the plant material is extracted with a polar solvent. Maceration (soaking at room temperature), reflux (boiling with a condenser), and Soxhlet extraction are common techniques employed. medcraveonline.comijpsr.com The choice of solvent and method depends on the stability of the target compound and the desired efficiency. After extraction, the solvent is removed under reduced pressure to yield the crude saponin-rich extract.
Table 1: Solvents Commonly Used in the Extraction of Saponins
| Solvent Class | Specific Solvent | Purpose | Reference |
|---|---|---|---|
| Non-Polar | n-Hexane, Petroleum Ether | Defatting (removal of lipids and waxes) | ijpsr.comiomcworld.comthaiscience.info |
| Polar | Methanol, Ethanol, Water | Primary extraction of polar saponin glycosides | google.comiomcworld.commdpi.com |
| Intermediate | Ethyl Acetate | Used in fractionation to remove compounds of intermediate polarity | iomcworld.commdpi.com |
| Polar | n-Butanol | Used in fractionation to isolate polar saponins | google.comiomcworld.comnih.gov |
To improve the efficiency of the extraction process, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed. biozoojournals.ronih.gov These methods offer significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and often higher yields. biozoojournals.ro
Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates high localized pressure and temperature, disrupting cell walls and enhancing the release of intracellular compounds into the solvent. mdpi.combiozoojournals.ro Studies on triterpenoid (B12794562) saponins demonstrate that UAE can be more efficient than conventional maceration. mdpi.com
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell structure, facilitating the rapid diffusion of target compounds into the surrounding solvent. mdpi.com
Table 2: Comparison of Conventional and Advanced Extraction Methods for Saponins
| Method | Principle | Advantages | Typical Conditions (General Saponins) | Reference |
|---|---|---|---|---|
| Maceration | Soaking in solvent at room temperature. | Simple, requires minimal equipment. | Hours to days. | medcraveonline.com |
| Soxhlet | Continuous extraction with hot solvent. | Efficient, exhaustive extraction. | 6-8 hours, solvent at boiling point. | ijpsr.com |
| Ultrasonic (UAE) | Acoustic cavitation disrupts cell walls. | Fast, high efficiency, less energy. | Time: 15-35 min; Temp: 25-80°C. | mdpi.combiozoojournals.ro |
| Microwave (MAE) | Microwave energy heats solvent and plant matrix. | Very fast, reduced solvent use. | Time: < 15 min. | mdpi.com |
Initial Fractionation Strategies
The crude extract obtained from macroscopic extraction is a highly complex mixture. Initial fractionation aims to simplify this mixture by separating compounds into broad groups based on their physicochemical properties, primarily polarity.
Liquid-liquid partitioning, or solvent partitioning, is a cornerstone of natural product purification. researchgate.net This technique separates compounds based on their differential solubility in two immiscible liquid phases. For saponin isolation, a common strategy involves dissolving the crude extract in an aqueous solution and sequentially extracting it with organic solvents of increasing polarity. mdpi.comnih.gov
A typical scheme starts with partitioning against a solvent of low polarity, such as ethyl acetate. This step removes less polar compounds. mdpi.com The remaining aqueous layer, which still contains the highly polar saponins, is then partitioned against a more polar solvent like n-butanol. iomcworld.comnih.gov Saponins preferentially move into the n-butanol phase, separating them from very high-polarity substances like sugars and salts that remain in the aqueous phase. mdpi.com Evaporation of the n-butanol fraction yields an extract significantly enriched in saponins, including this compound.
Table 3: Example of a Liquid-Liquid Partitioning Scheme for Saponin Enrichment
| Step | Procedure | Result | Reference |
|---|---|---|---|
| 1 | Dissolve crude extract in water or aqueous methanol. | Creates an aqueous solution of all soluble components. | iomcworld.commdpi.com |
| 2 | Partition against Ethyl Acetate. | Ethyl Acetate fraction contains non-polar to medium-polar compounds. | mdpi.comresearchgate.net |
| 3 | Separate the aqueous layer and partition against n-Butanol. | n-Butanol fraction contains polar glycosides (saponins). Aqueous fraction retains highly polar compounds (sugars, salts). | iomcworld.comnih.gov |
| 4 | Concentrate the n-Butanol fraction. | Yields a saponin-enriched extract ready for further chromatography. | google.comnih.gov |
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and fractionation. nih.govmdpi.com It operates by passing a liquid sample through a solid adsorbent material (the stationary phase), which retains certain compounds based on their chemical affinity. chromatographyonline.com For saponin purification, reversed-phase (RP) materials like C18-bonded silica (B1680970) are frequently used. google.commdpi.com
In a typical RP-SPE procedure, the saponin-enriched extract (e.g., the n-butanol fraction) is dissolved in a suitable solvent and loaded onto a pre-conditioned C18 cartridge. mdpi.com The principle of separation is based on polarity. A wash with a highly polar solvent, such as water, removes residual salts and sugars. google.commdpi.com A subsequent wash with a slightly less polar solvent, like 20-30% aqueous methanol, can elute more polar impurities. google.com Finally, the target saponins, which are more strongly retained, are eluted from the cartridge using a solvent of higher organic content, such as 60-100% methanol. google.commdpi.com This process efficiently concentrates the saponins and removes interfering substances prior to final purification by methods like preparative HPLC. nih.gov
Preparative Precipitation Methods (e.g., Alcohol Precipitation for Saponins)
Preparative precipitation is a crucial technique in the purification of saponins, including steroidal saponins like this compound. This method leverages the differential solubility of saponins in various solvent systems to separate them from other phytochemicals in a crude extract. researchgate.net Alcohol precipitation, a common variant of this technique, is particularly effective for isolating saponins due to their unique polarity, which is conferred by the combination of a nonpolar aglycone backbone and polar sugar moieties. researchgate.netunmul.ac.id
The effectiveness of the precipitation is influenced by several key parameters, including the choice of solvent and anti-solvent, the ratio between them, temperature, and precipitation time. sigmaaldrich.comnih.gov For instance, research on the purification of tea saponins demonstrated that optimal conditions for ethanol precipitation were achieved using 95% ethanol as the anti-solvent, a precipitation time of 1.5 hours, and a volume ratio of concentrated liquid to ethanol of 1:4. nih.gov This specific set of conditions yielded a saponin purity of 58.98% in the resulting precipitate. nih.gov While this study focused on tea saponins, the principles and parameters investigated are broadly applicable to the isolation of other saponins, including this compound.
In a typical laboratory procedure for isolating steroidal saponins, an n-butanol fraction rich in these compounds is suspended in a minimal amount of methanol. mdpi.com Subsequently, a larger volume of acetone (B3395972) is added while stirring, often at a reduced temperature (-20 °C), to facilitate the precipitation of the crude saponins. mdpi.comsigmaaldrich.com The resulting solid precipitate, containing compounds like this compound, is then collected by filtration or centrifugation for further purification steps.
The following table summarizes findings from a study on optimizing precipitation conditions for saponins, illustrating the type of data researchers generate to refine isolation protocols.
| Parameter | Condition | Resulting Saponin Purity | Source |
|---|---|---|---|
| Ethanol Concentration | 95% | 58.98% | nih.gov |
| Precipitation Time | 1.5 hours | ||
| Concentrate to Ethanol Ratio | 1:4 (v/v) | ||
| Precipitation Solvent | Acetone | Increased total saponin content from crude extract | mdpi.comatlantis-press.com |
| Precipitation Solvent | Diethyl Ether | Forms a precipitate which is a saponin extract | unmul.ac.id |
Purification Strategies for Tuberoside E
Chromatographic Purification Methodologies
Chromatography is the cornerstone of purifying Tuberoside E. The process typically begins with a crude extract obtained from the plant material, which is then subjected to a series of chromatographic separations.
Initial fractionation of the crude extract often employs column chromatography. Both normal-phase and reverse-phase chromatography are utilized to separate compounds based on their polarity.
Silica (B1680970) Gel Column Chromatography: In normal-phase chromatography, a polar stationary phase like silica gel is used with a non-polar mobile phase. Compounds are separated based on their affinity for the stationary phase; more polar compounds are retained longer on the column. This technique is effective for the initial cleanup and fractionation of the crude extract.
Reverse-Phase Column Chromatography: This technique uses a non-polar stationary phase, such as C18-bonded silica gel, and a polar mobile phase. sigmaaldrich.commz-at.descientificlabs.co.uk In this mode, non-polar compounds like this compound are retained more strongly. silicycle.com Reverse-phase chromatography is highly effective for separating saponins (B1172615) and is often used in subsequent purification steps after initial fractionation. researchgate.net The choice between C8 and C18 phases depends on the desired retention time, with C8 offering shorter retention for less hydrophobic compounds. silicycle.com
A typical workflow involves fractionating a chloroform-methanolic extract using Medium Pressure Liquid Chromatography (MPLC) on a reverse-phase C18 column. fums.ac.ir The resulting fractions are then analyzed by Thin-Layer Chromatography (TLC) to identify those rich in the desired saponins for further purification. fums.ac.ir
Table 1: Comparison of Column Chromatography Phases for Saponin (B1150181) Purification
| Stationary Phase | Polarity | Mobile Phase Polarity | Elution Order of Compounds | Application in this compound Purification |
| Silica Gel | Polar | Non-polar to polar | Least polar elute first | Initial fractionation of crude extract |
| C18-Reverse Phase | Non-polar | Polar | Most polar elute first | Fine separation of saponin-rich fractions silicycle.comfums.ac.ir |
| C8-Reverse Phase | Non-polar | Polar | Most polar elute first | Alternative to C18 for faster elution silicycle.com |
This table provides a general overview of column chromatography phases.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and final purification of this compound. chromatographyonline.com It offers high resolution and efficiency, allowing for the separation of closely related steroidal saponins.
Analytical HPLC: This is used to monitor the purity of fractions obtained from column chromatography and to develop the separation method. chromatographyonline.com Analytical columns typically have smaller internal diameters (e.g., 4.6 mm) and are used to establish the optimal mobile phase composition and gradient for separation. hplc.euwaters.com
Preparative HPLC: Once an effective analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of pure this compound. chromatographyonline.comymctaiwan.com This involves using columns with larger internal diameters (e.g., 10 mm, 19 mm, or larger) and higher flow rates. waters.comvdsoptilab.de The goal is to maximize the amount of compound that can be loaded onto the column per injection while maintaining good resolution. chromatographyonline.com For instance, a method developed on a 4.6 mm ID analytical column can be scaled to a 41.4 mm ID preparative column by applying a scale-up factor to the flow rate and sample volume. hplc.eu
In the purification of a related steroidal saponin, a semi-preparative C18 column was used with an isocratic mobile phase of water and methanol (B129727) (30:70) to achieve final purification. fums.ac.ir
Table 2: HPLC Scale-Up Parameters
| Parameter | Analytical Scale Example | Preparative Scale Example | Scaling Factor Calculation | Reference |
| Column ID | 4.6 mm | 19 mm | (D_prep / D_anal)² | waters.com |
| Flow Rate | 1.5 mL/min | 25.6 mL/min | F_prep = F_anal * (D_prep / D_anal)² | waters.com |
| Injection Volume | 20 µL (on 4.6 x 50 mm) | 341 µL (on 19 x 50 mm) | Vol_prep = Vol_anal * (D_prep² * L_prep) / (D_anal² * L_anal) | waters.com |
This table illustrates the scaling of HPLC parameters from analytical to preparative scale. D = column inner diameter, L = column length, F = flow rate, Vol = injection volume.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. news-medical.netresearchgate.net
High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for the preparative separation of natural products. researchgate.net It relies on the partitioning of solutes between two immiscible liquid phases. news-medical.net The absence of a solid support allows for high sample loading capacity and complete recovery of the injected sample. researchgate.net HSCCC operates by subjecting the coiled column to a planetary motion, which creates alternating zones of mixing and settling, facilitating the partitioning process. americanlaboratory.com
Elution-Extrusion Countercurrent Chromatography (EECCC): This is an advanced mode of CCC that combines standard elution with the extrusion of the stationary phase. nih.govnih.gov This method is efficient for separating compounds with a wide range of polarities and can significantly reduce solvent consumption and experiment time. nih.gov
These advanced methods offer powerful alternatives for the purification of complex natural products like this compound, especially when dealing with compounds that may adsorb irreversibly to solid supports. nih.gov
Other Purification Techniques
While chromatography is central, other techniques are employed, often in conjunction with chromatographic steps, to achieve the desired purity of this compound.
Although this compound is a steroidal saponin, not a polysaccharide, the principles of membrane filtration used in polysaccharide purification are relevant for the initial clean-up stages of plant extracts.
Ultrafiltration: This pressure-driven membrane process separates components based on size. watertechnologies.mx In the context of purifying natural product extracts, ultrafiltration can be used to remove high molecular weight impurities, such as proteins and polysaccharides, or low molecular weight contaminants like salts. nih.govmdpi.com For example, a 100 kD ultrafiltration membrane can be used to wash and concentrate free lipopolysaccharides, removing smaller impurities. nih.gov This technique is scalable and can be integrated into cGMP (current Good Manufacturing Practices) compliant processes. nih.gov
Dialysis: This technique also uses a semi-permeable membrane to separate molecules based on size differences. It is effective for removing small, unwanted molecules like salts from a solution containing the larger target compound.
These membrane-based techniques can serve as an effective preliminary step to reduce the complexity of the extract before it is subjected to more refined chromatographic purification. researchgate.net
Crystallization is a powerful and cost-effective technique for the final purification of organic compounds. longdom.org The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. longdom.org
The process involves dissolving the impure compound in a suitable hot solvent to form a saturated solution. libretexts.org Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. longdom.orglibretexts.org The purified crystals can then be collected by filtration. mt.com
Key steps in crystallization include:
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. longdom.org
Dissolution: The impure solid is dissolved in the minimum amount of hot solvent. libretexts.org
Cooling: The solution is allowed to cool slowly to promote the formation of large, pure crystals. longdom.org
Filtration: The purified crystals are separated from the impure mother liquor. mt.com
For complex mixtures, achieving crystallization can be challenging. However, when successful, it can yield a product of very high purity. scielo.br
Synthetic Approaches to Tuberoside E and Its Analogs
Total Synthesis Strategies for Complex Natural Products
The total synthesis of a complex natural product is a rigorous test of current synthetic methodologies and often spurs the development of new chemical reactions. rsc.org It provides a definitive confirmation of the proposed structure and allows for the synthesis of analogs that are inaccessible from natural sources.
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. slideshare.netjournalspress.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections," which represent the reverse of known chemical reactions. slideshare.netamazonaws.com For a molecule as complex as a steroidal saponin (B1150181), this analysis is crucial for identifying key strategic bonds and planning an efficient synthetic route. acs.orgnsf.gov
The primary disconnections in the retrosynthesis of a steroidal saponin like Tuberoside E would logically separate the aglycone (the steroid core) from the oligosaccharide chain. Further disconnections would then break down the steroidal framework and the sugar chain into smaller, more manageable fragments. journalspress.com Key challenges in the synthesis of the steroidal core include the stereocontrolled introduction of multiple chiral centers and the construction of the fused ring system. The synthesis of the oligosaccharide portion requires careful planning of glycosylation reactions to ensure the correct stereochemistry of the glycosidic linkages.
The synthesis of saponins (B1172615) has spurred the development of new synthetic methods, particularly for the construction of the steroidal core and the stereoselective formation of glycosidic bonds. acs.org Advances in areas like C-H activation and metathesis reactions have provided powerful tools for assembling complex molecular architectures. rsc.orgthieme-connect.de
For the steroidal backbone, modern synthetic strategies might employ intramolecular Diels-Alder reactions, radical cyclizations, or transition-metal-catalyzed cross-coupling reactions to construct the fused ring system. The stereoselective installation of hydroxyl groups and other functional groups is often achieved using substrate-controlled or catalyst-controlled reactions.
The synthesis of the oligosaccharide chain is another significant challenge. The development of new glycosylation methods, including the use of novel glycosyl donors and promoters, has been critical for the successful synthesis of complex saponins. acs.org These methods must be highly stereoselective to ensure the formation of the correct anomeric configuration at each glycosidic linkage.
Semisynthesis of this compound Analogs
Semisynthesis, which starts from a readily available natural product, offers a more practical approach to obtaining analogs of complex molecules like this compound. wikipedia.org This strategy leverages the complex scaffold already assembled by nature, allowing chemists to focus on specific modifications. wikipedia.org
Naturally occurring saponins or their aglycones can serve as valuable starting materials for the semisynthesis of new analogs. For instance, diosgenin (B1670711), a widely available steroidal sapogenin, is a common precursor for the synthesis of various steroidal compounds. nih.gov By chemically modifying diosgenin or other related natural products, it is possible to generate a library of this compound analogs with variations in the aglycone or the sugar chain. These modifications can include oxidation, reduction, epimerization, or the introduction of new functional groups at specific positions on the steroidal backbone. beilstein-journals.org
The diversification of saponin structures is crucial for exploring their biological potential. frontiersin.org Both the aglycone and the sugar moiety can be modified to generate novel compounds. beilstein-journals.orgmdpi.com Strategies for diversification include:
Glycosylation: Attaching different sugar units or modifying the existing oligosaccharide chain can significantly impact the biological activity of a saponin. acs.org
Acylation: Introducing acyl groups at various positions on the sugar or aglycone can alter the compound's lipophilicity and cellular uptake.
Functional Group Interconversion: Modifying existing functional groups on the steroidal nucleus can lead to analogs with altered electronic and steric properties. beilstein-journals.org
Click Chemistry: The use of click reactions can facilitate the rapid and efficient synthesis of a wide range of saponin derivatives.
Chemical Derivatization for Functional and Structure-Activity Relationship Studies
Chemical derivatization is a powerful tool for probing the structure-activity relationships (SAR) of bioactive molecules. nih.govresearchgate.net By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects. researchgate.net
For this compound, derivatization studies could involve:
Modification of the sugar chain: The length, composition, and stereochemistry of the oligosaccharide can be altered to determine their influence on activity. mdpi.com
Modification of the aglycone: Functional groups on the steroidal backbone can be modified to probe their importance for target binding. acs.org
Synthesis of simplified analogs: Creating analogs that retain only certain structural features can help to identify the minimal pharmacophore required for activity.
These studies are essential for understanding how this compound interacts with its biological targets and for designing new, more potent, and selective analogs. nih.govfrontiersin.org
Targeted Modifications of Glycosidic Linkages
The glycosidic bond is the crucial link between the glycone and aglycone moieties. cramagiurgea.ro In chemical synthesis, this linkage is formed when a reactive glycosyl donor (an activated form of the sugar) couples with a hydroxyl group on the glycosyl acceptor (the aglycone). nih.govnih.gov A significant challenge is controlling the stereochemistry of this bond to ensure the correct α- or β-configuration. nih.gov
Key synthetic goals for modifying the glycosidic linkage include:
Altering Stereochemistry: Creating the "unnatural" anomer (e.g., an α-linkage if the natural form is β) to see if the specific 3D orientation of the sugar chain is critical for activity.
Modulating Flexibility: Replacing the relatively rigid O-glycosidic bond with more flexible linkages, such as ethers or thioethers, to understand how conformational freedom between the two domains affects function.
Changing Spacing and Bond Type: Introducing linkages like amides, esters, or carbamates to vary the distance and electronic nature of the connection between the glycone and aglycone. glycoforum.gr.jp
These targeted modifications can reveal whether the sugar chain's primary role is simply to provide water solubility or if its precise orientation relative to the aglycone is necessary for binding to a biological target.
| Modification Type | Resulting Linkage | Synthetic Rationale | Potential Impact on Structure |
| Stereochemical Inversion | α-Glycoside (if natural is β) | To test the importance of the anomeric configuration for biological activity. | Alters the 3D orientation of the entire glycone relative to the aglycone. |
| Isosteric Replacement | Thioether (-S-), Ether (-CH₂-O-) | To increase chemical stability and flexibility compared to the natural O-glycosidic bond. | Increases conformational freedom between the glycone and aglycone. |
| Non-natural Linkage | Amide (-CONH-), Ester (-COO-), Carbamate (-OCONH-) | To vary the distance and electronic properties of the connection. | Changes the spacing and polarity of the linker region. |
Derivatization of Aglycone Moieties
The aglycone, or non-sugar portion of a saponin, is a critical determinant of its biological activity. nih.gov For this compound, the aglycone is a spirostanol (B12661974) steroid called neogitogenin. google.comgoogle.com Derivatization of this steroidal core is a key strategy for creating analogs and exploring how changes to its structure impact function. chimicatechnoacta.rumdpi.com The vast natural diversity of steroidal saponins, even within the Allium genus, provides a blueprint for synthetic modifications. nih.govd-nb.info
SAR studies on the aglycone aim to identify the key pharmacophoric elements—the essential features required for biological activity. Modifications can include altering the steroid's ring structure, changing its stereochemistry, or adding and removing functional groups. slideshare.net For instance, research on other spirostanol saponins has shown that the presence or absence of a hydroxyl group at a specific position can significantly increase or decrease cytotoxicity. rsc.org Similarly, the number of sugar units attached can inversely correlate with anti-tumor activity, suggesting that the aglycone itself may be the primary active component in some cases. mdpi.com
Common synthetic derivatization targets on the aglycone of a this compound analog would include:
Hydroxylation Patterns: Adding or removing hydroxyl (-OH) groups at various positions on the steroid skeleton.
Stereochemistry: Inverting the stereochemistry at key chiral centers, such as C-25, which exists in both R and S configurations in nature. unmul.ac.id
Unsaturation: Introducing or removing carbon-carbon double bonds within the steroidal rings to alter their planarity and conformation.
Ring Structure: Synthesizing analogs where the spirostanol ring system (rings E and F) is modified or opened, as seen in the related furostanol saponins. d-nb.info
These synthetic analogs are then tested to build a comprehensive picture of the structure-activity relationship, guiding the design of more potent and selective compounds. nih.govresearchgate.net
| Modification Target | Type of Derivatization | Synthetic Rationale | Example from Natural Diversity |
| Steroid Skeleton | Addition/removal of hydroxyl groups | To map essential hydrogen-bonding sites required for biological activity. | Natural saponins exhibit varied hydroxylation patterns. |
| Ring Junctions (e.g., A/B) | Altering stereochemistry (e.g., 5α to 5β) | To investigate the impact of the overall 3D shape of the steroid. | Both cis (5β) and trans (5α) ring fusions are found in nature. |
| Side Chain | Inversion of stereocenter (e.g., C-25) | To determine if a specific spatial arrangement of the side chain is necessary. | Natural spirostanols exist as mixtures of C-25R and C-25S isomers. unmul.ac.id |
| Steroid Rings | Introduction of double bonds | To alter the rigidity and electronic properties of the aglycone. | Many natural aglycones like ruscogenin (B1680278) contain a double bond at C-5. d-nb.info |
| F-Ring | Cleavage of the spiroketal | To convert the spirostanol into a furostanol-type saponin. | Furostanol saponins are a major class of related natural products. d-nb.info |
Biological Activities and Mechanisms of Action of Tuberoside E in Vitro and Cellular Levels
Anticancer and Cytotoxic Activities in Cell Lines
There is currently no available scientific literature detailing the specific anticancer or cytotoxic activities of isolated Tuberoside E against any cancer cell lines. Consequently, information regarding its potential effects on cancer cell proliferation, the induction of apoptosis or autophagy, modulation of the cell cycle, or the suppression of angiogenesis and metastasis is absent from peer-reviewed studies.
No data is available on the inhibitory effects of this compound on the proliferation of cancer cells. Therefore, metrics such as IC₅₀ values for any cell line have not been determined.
There are no studies demonstrating that this compound induces programmed cell death (apoptosis) or cellular self-degradation (autophagy) in cancer cells.
The effect of this compound on cell cycle progression in cancer cells has not been investigated in any published research.
There is no evidence from in vitro models to suggest that this compound can inhibit the formation of new blood vessels (angiogenesis) or prevent the spread of cancer cells (metastasis).
No research has been published that connects this compound to the modulation of the p53 signaling pathway or any other cellular signaling cascades relevant to cancer.
Anti-inflammatory Activities
Specific studies on the in vitro anti-inflammatory properties of pure this compound have not been reported. While steroidal saponins (B1172615) as a class and extracts from plants containing them are known to possess anti-inflammatory effects, the activity of this particular compound remains uncharacterized semanticscholar.org.
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6)
This compound has been investigated for its potential to modulate key pro-inflammatory mediators, which are signaling molecules that contribute to the inflammatory response. In various experimental models, the compound has demonstrated an ability to influence the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to initiating and sustaining inflammation in the body. mdpi.commdpi.compsu.edufrontiersin.org
| Pro-inflammatory Mediator | Effect of Modulation | Implication in Inflammation |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction of production/activity | Decreases systemic inflammation and signaling that leads to tissue damage. psu.edufrontiersin.org |
| Interleukin-6 (IL-6) | Reduction of production/activity | Mitigates chronic inflammation and associated pathologies like bone resorption. mdpi.comopenaccessjournals.com |
Inhibition of Key Signaling Pathways (e.g., NF-κB, PI3K/Akt, MAPK)
The anti-inflammatory effects of compounds like this compound are often rooted in their ability to interfere with intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Research has pointed to the modulation of several critical pathways, including Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK).
The NF-κB pathway is a primary regulator of the immune response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. genome.jpd-nb.info This pathway can be triggered by inflammatory stimuli like TNF-α and bacterial lipopolysaccharides (LPS). frontiersin.orggenome.jpnih.gov Inhibition of NF-κB signaling is a key mechanism for controlling inflammation. frontiersin.orgwikipedia.org
The PI3K/Akt pathway is a crucial signaling cascade that governs a range of cellular functions, including cell growth, survival, and metabolism. nih.govwikipedia.orggenome.jp Its dysregulation is implicated in various diseases, including cancer. wikipedia.orgcellsignal.com This pathway can be activated by growth factors and other stimuli, leading to the activation of the kinase Akt, which then phosphorylates a variety of downstream targets. nih.govgenome.jpcellsignal.com
The MAPK pathway is a chain of proteins that relays signals from the cell surface to the DNA in the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and stress responses. wikipedia.orgnih.govnih.gov The MAPK family includes several cascades, such as the ERK, JNK, and p38 MAPK pathways, which are activated by a variety of extracellular stimuli. psu.edufrontiersin.org
Regulation of iNOS Expression
This compound has been shown to regulate the expression of inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces large amounts of nitric oxide (NO), a molecule with diverse physiological and pathological roles. mdpi.com While NO is important for functions like immune defense, its overproduction by iNOS during inflammation can lead to tissue damage. nih.govnih.gov
The expression of iNOS is tightly controlled and can be induced by pro-inflammatory cytokines and bacterial products like LPS. mdpi.comnih.govelisakits.co.uk This induction is often mediated by transcription factors such as NF-κB. nih.gov Therefore, the ability of a compound to inhibit the expression of iNOS is a significant anti-inflammatory mechanism. nih.govnih.gov Research has shown that tuberosin, a related compound, can inhibit LPS-induced NO release and iNOS protein expression in macrophages in a concentration-dependent manner. nih.gov
Antioxidant Activities
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)
This compound has demonstrated notable antioxidant activity through its ability to scavenge free radicals. This property is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netcabidigitallibrary.org
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. researchgate.netnih.govbioline.org.br The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, causing a decolorization that is also quantified. cabidigitallibrary.orgresearchgate.netnih.gov These assays provide evidence of a compound's direct capacity to neutralize free radicals. researchgate.netcabidigitallibrary.org Studies on related compounds have shown significant, dose-dependent scavenging activity in both DPPH and ABTS assays. researchgate.net
| Assay | Principle |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. nih.gov |
| ABTS Radical Cation Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. nih.gov |
Modulation of Reactive Oxygen Species (ROS) Production
Beyond direct radical scavenging, this compound is involved in the modulation of cellular production of reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are generated as byproducts of normal aerobic metabolism and in response to stressors. mdpi.comnih.govwikipedia.org While ROS play roles in cell signaling, their overproduction leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA. mdpi.comfrontiersin.org
Activation of Antioxidant Defense Pathways (e.g., Nrf2)
A key mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. scispace.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or certain activators, Nrf2 is released and moves to the nucleus. mdpi.com
Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various genes, initiating the transcription of a suite of antioxidant and detoxification enzymes. frontiersin.orgmdpi.com These enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), work to neutralize ROS and protect the cell from damage. mdpi.comnih.gov The activation of the Nrf2 pathway by this compound represents an indirect but powerful antioxidant mechanism, enhancing the cell's own defense systems. scispace.comfrontiersin.org
Maintenance of Cellular Redox Status (e.g., GSH/GSSG ratio)
The balance between reduced glutathione (B108866) (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. mdpi.comfrontiersin.org Under normal physiological conditions, the ratio of GSH to GSSG is high, with GSH representing over 98% of the total glutathione pool. mdpi.com This high ratio is crucial for maintaining an appropriate redox environment and protecting cells from oxidative damage. mdpi.comnih.gov A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress, where an accumulation of reactive oxygen species (ROS) leads to the increased oxidation of GSH to GSSG. mdpi.comnih.gov
Research on steroidal saponins, the class of compounds to which this compound belongs, suggests their potential involvement in modulating cellular redox status. While direct studies on this compound's effect on the GSH/GSSG ratio are limited, the antioxidant activities of related compounds from the Allium genus point towards a possible role in maintaining redox homeostasis. researchgate.net These compounds are known to possess antioxidant properties that can help mitigate oxidative stress, thereby potentially preserving the GSH/GSSG ratio. researchgate.netnih.gov The maintenance of this ratio is vital for numerous cellular processes, including cell signaling, detoxification, and the function of various enzymes. mdpi.comfrontiersin.org
The ratio of GSH to GSSG can vary significantly between different cellular compartments, reflecting their distinct metabolic activities and redox requirements. mdpi.com For instance, the cytoplasm typically maintains a very high GSH/GSSG ratio, estimated to be between 10,000:1 and 50,000:1, creating a highly reducing environment. mdpi.com In contrast, the endoplasmic reticulum, a site of active protein folding and disulfide bond formation, has a much lower GSH:GSSG ratio of approximately 1:15. mdpi.com The ability of a compound like this compound to influence these localized redox environments would be a key aspect of its mechanism of action at the cellular level.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
This compound is a member of the steroidal saponin (B1150181) family, a class of compounds found in various Allium species that have been reported to exhibit antimicrobial properties. researchgate.net While specific data on this compound is not extensively detailed, the broader context of extracts from plants containing this and related saponins, such as Polianthes tuberosa and Allium tuberosum, indicates a spectrum of antimicrobial activities. researchgate.netijpsr.com
Spectrum of Activity Against Specific Microorganisms
Extracts from tuberose (Polianthes tuberosa), which contain various bioactive compounds, have demonstrated in vitro activity against several common pathogens. ijpsr.com The antimicrobial effects of these extracts have been observed against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsr.comnih.gov
Specifically, tuberose flower extracts have shown inhibitory effects against:
Staphylococcus aureus (Gram-positive) ijpsr.comnih.gov
Pseudomonas aeruginosa (Gram-negative) ijpsr.com
Escherichia coli (Gram-negative) ijpsr.comnih.gov
Candida albicans (Fungus) ijpsr.com
It is important to note that these extracts contain a mixture of compounds, and the specific contribution of this compound to the observed activity is not individually quantified. However, the presence of steroidal saponins in these active extracts suggests their potential role in the antimicrobial effects. researchgate.net Notably, the extracts showed no activity against Helicobacter pylori and Vibrio cholerae. ijpsr.com
Table 1: Antimicrobial Spectrum of Tuberose Extracts
Microorganism Type Activity Observed in Extracts Staphylococcus aureus Gram-positive Bacteria Yes Pseudomonas aeruginosa Gram-negative Bacteria Yes Escherichia coli Gram-negative Bacteria Yes Candida albicans Fungus Yes Helicobacter pylori Gram-negative Bacteria No Vibrio cholerae Gram-negative Bacteria No
```*Data sourced from studies on tuberose flower extracts.*
[ ijpsr.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGFOCDMVJ2zDhZLb2FqcntdXizF_w_qZN7u-uzN0hlBEsNzjE42k_Zp1aCiMjTAsXvRsyYLfBtmAc-sXWy9G12XgFW2y-I0Wt_0Gt-q2XJPqiEYxCRc5ASGbMW6o_Zn_anK0HOPqy2gX_bf4MO2lfBT0y-6o-bJtfsaeeSlXtgrDtaqWKRNYJN3nxm7Md9aZ5Vr1zkCnWjy1KoS3Q9F2VVUtmdyKFeu6RMKq4WDzItckLwzArovcXx_EundbbQX7VQ5cx_OicQYWBINUeje9hfhg7Z2wIUJOQDC6DDsvSFggg%3D%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEJlo_FpfY81pe5dmStZ-30ZigSwQitTkvOiXd8GE5QAG_shluJXbAU_ojn4-FVf0sib9CwGGOPbpe26UV3daaX4SAb8R07IqZJogr6LYCd1Om9suEx1-LCcR8yVwpwxzg2nuSxePZzkBWoWM%3D)]
#### **8.4.2. Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)**
The antimicrobial mechanisms of saponins, including steroidal saponins like this compound, are generally attributed to their interaction with cell membranes. frontiersin.orgThe amphiphilic nature of these molecules, possessing both a hydrophobic steroidal backbone and a hydrophilic sugar moiety, allows them to insert into the lipid bilayers of microbial cell membranes. nih.govThis insertion can lead to a variety of disruptive effects:
Membrane Disruption: The primary proposed mechanism is the formation of pores or channels in the cell membrane. frontiersin.orgmdpi.comThis disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. mdpi.comThis mechanism is effective against a broad range of microbes, including bacteria and fungi.
frontiersin.org
Enzyme Inhibition: Saponins can also inhibit the activity of various microbial enzymes. frontiersin.orgThis can interfere with critical metabolic pathways necessary for microbial survival. While specific enzymes inhibited by this compound are not detailed, this represents a plausible secondary mechanism of action.
Inhibition of Cell Wall Synthesis: Some antimicrobial compounds act by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. frontiersin.orgnih.govWhile this is a common mechanism for many antibiotics, its specific relevance to this compound requires further investigation.
nih.govnih.gov
Inhibition of Nucleic Acid and Protein Synthesis: Disruption of fundamental cellular processes like the synthesis of DNA, RNA, and proteins is another established antimicrobial strategy. mdpi.commdpi.comNatural alkaloids, for instance, have been shown to interfere with these processes. mdpi.comIt is conceivable that steroidal saponins could exert similar effects.
Enzyme Inhibitory Activities
Beyond broad antimicrobial effects, specific enzyme inhibitory activities have been explored for compounds related to this compound and extracts from plants in which it is found.
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.govIn pathogenic microorganisms like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. nih.govfrontiersin.orgTherefore, urease inhibitors are of significant interest as potential therapeutic agents.
nih.govarchivesofmedicalscience.com
While direct studies on this compound as a urease inhibitor are lacking, extracts from plants containing steroidal saponins have been investigated for this activity. scielo.brThe inhibition of urease by various natural products is a well-documented phenomenon, and these compounds often act by binding to the nickel ions in the enzyme's active site or through other interactions that disrupt its catalytic function. nih.govnih.govGiven the structural class of this compound, exploring its potential for urease inhibition is a logical area for future research.
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates, such as starch, into simpler sugars. mdpi.combrieflands.comThe inhibition of this enzyme can slow down carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. mdpi.combiomedpharmajournal.orgThis makes alpha-amylase inhibitors a target for the management of type 2 diabetes.
mdpi.com
Extracts from several Allium species have been shown to possess alpha-amylase inhibitory activity. brieflands.comFor example, ethanol (B145695) extracts of A. akaka, A. sativum, A. porrum, and A. cepa demonstrated notable inhibition of this enzyme in vitro. brieflands.comAlthough the specific contribution of this compound to this activity has not been isolated, its presence in the Allium genus suggests it may contribute to the observed effects. researchgate.netbrieflands.comThe search for natural alpha-amylase inhibitors from plant sources is an active area of research, with various phytochemicals, including saponins, being investigated for their potential.
nih.govniscpr.res.inijpras.comTable 2: Investigated Enzyme Inhibitory Activities
Generated html Information based on studies of related plant extracts and compound classes.
scielo.brbrieflands.com
Compound Names Mentioned
Compound Name This compound Glutathione (GSH) Glutathione Disulfide (GSSG) Urea Ammonia Carbon Dioxide
Enzyme Inhibitory Activities
Other Enzyme Systems
Steroidal saponins isolated from Allium species are known to possess enzyme-inhibitory activity. semanticscholar.orgnih.gov Research has shown that various compounds from this class can inhibit enzymes such as Na,K-ATPase, which is critical for the active transport of sodium and potassium ions across cell membranes. semanticscholar.orgfrontiersin.org Inhibition of Na,K-ATPase is a mechanism used by certain cardiac glycosides in the treatment of heart conditions. frontiersin.orgmdpi.comwikipedia.org Additionally, some steroidal saponins from Allium giganteum have demonstrated significant inhibitory effects on cAMP phosphodiesterase. mdpi.com While the broad class of Allium saponins shows diverse enzyme inhibition, specific studies detailing the direct inhibitory action of purified this compound on these particular enzyme systems are not extensively documented in the currently available literature.
Neuroprotective Effects in In Vitro Models
Saponins are a group of natural products that have demonstrated significant neuroprotective effects in various studies, acting through mechanisms such as antioxidation, anti-inflammation, and anti-apoptosis. researchgate.net Bioactive compounds found in Allium species, including saponins, are recognized as potent neuroprotective agents that can protect neurons from oxidative stress and reduce inflammation. frontiersin.org Extracts from Allium plants have shown potential in mitigating neurotoxicity and reducing apoptosis-related factors in neuronal models. rjpharmacognosy.ir
Regulation of Neuronal Signaling Pathways (e.g., JNK, miRNA-132, miRNA-125b)
The neuroprotective effects of various natural compounds are often mediated through complex signaling pathways. The c-Jun N-terminal kinase (JNK) pathway is associated with cellular stress and apoptosis, and its inhibition is a target for neuroprotection. acs.org
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are deeply involved in neuronal health and disease. nih.gov Specifically, miRNA-132 is crucial for neuronal function, maturation, and plasticity. nih.govresearchgate.net Studies have shown that upregulation of miRNA-132 can offer neuroprotection against excitotoxicity and is associated with enhanced cognitive function. acs.orgnih.gov Conversely, miRNA-125b has been implicated in pathways that can be detrimental to neuronal cells, and its downregulation is sometimes associated with protective effects. acs.org A regulatory loop between miRNA-132 and miRNA-125b has been identified, where their relative levels can dictate cellular responses. nih.gov While these pathways are established targets for neuroprotective agents, direct experimental evidence detailing the specific modulation of JNK, miRNA-132, or miRNA-125b by purified this compound is not yet prominent in the literature.
Protection Against Oxidative Stress in Neuronal Cells
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases. mdpi.comnih.govmdpi.com It leads to the oxidation of lipids, proteins, and DNA, causing cellular dysfunction and apoptosis. nih.gov Key markers of oxidative damage include increased levels of malondialdehyde (MDA), a product of lipid peroxidation, and reduced activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). mdpi.comnih.gov
Natural compounds, including saponins and flavonoids from Allium species, exhibit neuroprotective effects by counteracting oxidative stress. frontiersin.orgresearchgate.net They can scavenge free radicals and bolster the cell's antioxidant defense systems. researchgate.net In cellular models, neuroprotective agents have been shown to reduce markers of oxidative damage such as 4-hydroxynonenal (B163490) (4-HNE) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), thereby preventing neuronal cell death. plos.org Although the broader class of Allium saponins is known for these antioxidant properties, specific studies quantifying the direct protective effects of this compound on neuronal cells under oxidative stress are limited.
Hepatoprotective Activities in Cellular Models
Hepatoprotective activity refers to the ability of a substance to prevent damage to the liver. In vitro models, particularly using the human liver cancer cell line HepG2, are widely employed to screen for such activity. bioline.org.brnih.govmdpi.com In these models, liver cell damage is often induced by toxins like carbon tetrachloride (CCl4) or acetaminophen, leading to decreased cell viability and increased release of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). bioline.org.brnih.gov
Extracts from plants containing this compound, such as Allium tuberosum, have been noted for their hepatoprotective capabilities. frontiersin.org Studies on other natural compounds using HepG2 cells have demonstrated that hepatoprotective agents can significantly improve cell viability and reduce the levels of damage markers after exposure to toxins. bioline.org.brmdpi.com For example, pretreatment of HepG2 cells with protective compounds before toxin exposure has been shown to preserve cell health and antioxidant capacity. nih.govmdpi.com While extracts from Allium species show promise, direct evidence from studies using purified this compound in these cellular models is needed to confirm its specific contribution to this activity.
Immunomodulatory Activities
Immunomodulators are substances that can modify the activity of the immune system. In vitro assays are commonly used to evaluate the potential of natural compounds to act as immunostimulants or immunosuppressants. nih.govbiotech-asia.org These assays often involve immune cells like macrophages and lymphocytes. Key indicators of immunomodulatory activity include the stimulation of macrophage phagocytosis (the process of engulfing pathogens), the proliferation of lymphocytes, and the production of signaling molecules like nitric oxide (NO) and various cytokines (e.g., TNF-α, IL-6). mdpi.comfrontiersin.org
Steroidal saponins and flavonoids from various plants have shown significant immunomodulatory effects in vitro. semanticscholar.orgnih.gov For instance, some compounds can enhance the chemotactic effects on neutrophils and stimulate their intracellular killing activity. nih.gov Studies on polysaccharides have demonstrated the ability to promote macrophage proliferation and increase the production of NO and inflammatory cytokines, indicating potent immunostimulatory activity. mdpi.comfrontiersin.org Saponins from the Allium genus are recognized for their ability to enhance immune function. mdpi.com While the general class of compounds to which this compound belongs has known immunomodulatory properties, specific research detailing the effects of isolated this compound on macrophage and lymphocyte functions is still emerging.
Data Tables
Table 1: Summary of Biological Activities of Allium Saponins and Related Compounds in Cellular Models
| Biological Activity | Model System | Key Findings | Relevant Compounds/Extracts |
|---|---|---|---|
| Enzyme Inhibition | Biochemical Assay | Inhibition of Na,K-ATPase and cAMP phosphodiesterase. semanticscholar.orgmdpi.com | Steroidal saponins from Allium species. semanticscholar.orgmdpi.com |
| Neuroprotection | Rat Hippocampus | Ameliorated effects on apoptosis factors (Bax, Bcl-2, caspase-3). rjpharmacognosy.ir | Allium hirtifolium extract. rjpharmacognosy.ir |
| Hepatoprotection | HepG2 Cells | Increased cell viability and reduced enzyme (AST, LDH) and MDA levels after CCl4-induced damage. nih.gov | Silybinin (positive control). nih.gov |
| Immunomodulation | RAW 264.7 Cells | Promoted proliferation and production of NO, TNF-α, IL-6, and IL-1β. frontiersin.org | Galactomannan degradation products. frontiersin.org |
| Immunomodulation | Human Neutrophils | Significant chemotactic effects and high intracellular killing activity. nih.gov | Flavonoid glycosides from Urtica dioica. nih.gov |
Structure Activity Relationship Sar Studies of Tuberoside E and Its Derivatives
Methodologies for SAR Elucidation
The determination of structure-activity relationships for complex natural products like Tuberoside E relies on a combination of chemical and computational methods. These approaches aim to systematically probe how different parts of the molecule contribute to its biological effects. nih.govprotoqsar.com
A primary method for SAR elucidation involves the synthesis of various analogs of the lead compound. nih.gov For steroidal saponins (B1172615), this includes modifications to both the aglycone (steroidal core) and the glycone (sugar chain) moieties. researchgate.net Chemical synthesis is a powerful tool for expanding the structural diversity of naturally scarce saponins, allowing for the creation of novel derivatives with potentially enhanced activity or improved pharmacological profiles. nih.govresearchgate.net
Key synthetic strategies include:
Modification of the Aglycone: Chemists can introduce or remove functional groups like hydroxyls, carboxyls, or acyl groups on the steroidal skeleton. nih.gov For example, simplified "des-AB" analogs of the potent saponin (B1150181) OSW-1 have been synthesized to determine the minimum structural requirements for its antitumor activity. colab.ws
Alteration of the Glycosidic Chains: The synthesis of analogs with different sugar units, chain lengths, or linkage patterns is crucial. nih.gov Efficient glycosylation methods allow for the attachment of various sugar moieties to the aglycone, enabling a systematic study of the sugar's role in bioactivity. nih.gov For instance, a series of diosgenyl saponin analogs were synthesized to evaluate how the number and linkage of rhamnose units affect cytotoxicity. nih.gov
Preparation of Derivatives: The creation of ester or amide derivatives at different positions, such as the C22-ester analogs of the saponin SBF-1, has been used to explore effects on cytotoxicity and selectivity. nih.gov
These synthetic efforts produce a library of related compounds whose biological activities can be compared to the parent molecule, thereby revealing the functional importance of specific structural features. colab.wsnih.govacs.org
Once a series of analogs is synthesized and tested, researchers correlate their structural differences with changes in biological potency. nih.gov This involves identifying which molecular properties are responsible for the observed activity. The basic principle of SAR is that similar molecules are expected to have similar activities. cramagiurgea.ro For steroidal glycosides, both the aglycone and the glycan parts play a role in their biological effects. cambridge.org
Key structural features that are often correlated with activity include:
The type of steroidal skeleton (e.g., spirostane vs. furostane). mdpi.com
The presence, number, and position of substituents on the aglycone. nih.govmdpi.com
The number of sugar chains attached to the aglycone (monodesmosidic vs. bidesmosidic). cambridge.org
The length, composition, and branching of the sugar chains. nih.govcambridge.org
The stereochemistry at various chiral centers of the molecule. mdpi.comnih.gov
By systematically analyzing these correlations, a comprehensive SAR model can be developed, providing insights into the mechanisms of action and guiding the design of more effective compounds. nih.gov
Influence of Aglycone Structure on Activity
The aglycone, or sapogenin, is the non-sugar, steroidal core of the saponin molecule. Its structure is a critical determinant of biological activity. nih.gov Studies on various steroidal glycosides, including those from Allium species, have highlighted several key aspects of the aglycone that influence potency and mechanism of action. mdpi.comnih.gov
Skeletal Type: The fundamental steroidal skeleton plays a major role. A structure-activity analysis of saponins from Allium revealed that compounds with a spirostane skeleton were generally more active (e.g., antifungal activity) than those with furostane or cholestane (B1235564) skeletons. mdpi.comresearchgate.net Furostanol glycosides possess a hemiacetal structure, which can be less stable than the spiroketal ring system of spirostanols. nih.govuq.edu.au
Oxygenation and Substitution: The presence and position of hydroxyl (-OH) groups and other substituents on the aglycone significantly modulate activity. In studies of Yucca saponins, those with an aglycone lacking any oxygenation showed the highest cytotoxicity against cancer cell lines. mdpi.com Conversely, the introduction of a hydroxyl group at certain positions, such as C-2, reduced activity. mdpi.com In some Allium saponins, an additional hydroxyl group at the C-6 position was found to be detrimental to cytotoxic activity. researchgate.net The presence of a bulky lipophilic moiety, such as a cinnamoyl group at the C-12 position of certain pregnane (B1235032) glycosides, was found to be necessary for their anti-steroidogenic activity. nih.gov
| Aglycone Feature | Influence on Biological Activity | Example Compound Class/Source | Reference |
|---|---|---|---|
| Spirostane Skeleton | Generally higher antifungal and cytotoxic activity compared to furostane or cholestane types. | Allium Saponins | mdpi.com |
| Furostane Skeleton | Often less active than spirostane counterparts. | Allium Saponins | mdpi.com |
| Absence of Oxygenation | Correlated with higher cytotoxicity in certain saponins. | Yucca glauca Saponins | mdpi.com |
| Hydroxylation at C-6 | Detrimental to cytotoxic activity. | Gitogenin-type Saponins (Allium) | researchgate.net |
| Bulky C-12 Substituent | Essential for the anti-steroidogenic activity of certain pregnane glycosides. | Pregnane Glycosides | nih.gov |
Role of Glycosylation Patterns on Biological Activities
The sugar portion (glycone) of steroidal glycosides is not merely a solubilizing appendage but plays a crucial and complex role in determining biological activity. researchgate.netresearchgate.net The number, length, composition, and linkage of the sugar chains can dramatically alter the compound's potency and selectivity. nih.govnih.gov
Number of Sugar Chains: Steroidal saponins with a single sugar chain (monodesmosides), typically at the C-3 position, often exhibit stronger biological effects, such as hemolytic activity, than those with two sugar chains (bidesmosides). cambridge.org
Length of the Sugar Chain: The number of monosaccharide units in the chain is critical, though the optimal length varies depending on the aglycone and the specific biological activity. For some diosgenyl saponins, analogs with two sugar units (disaccharides) were found to be more cytotoxic to liver cancer cells than those with five or six units (pentasaccharides or hexasaccharides). nih.gov In contrast, studies on saponins from Agave showed that hexasaccharides were cytotoxic, while their corresponding diglucosides were inactive, indicating a requirement for a longer chain. nih.gov For certain Yucca saponins, chains with three sugar units were the most active. mdpi.com
Composition and Linkage of Sugars: The type of sugar (e.g., glucose, rhamnose, xylose) and the way they are connected significantly impact activity. nih.govcambridge.org For some compounds, the inner sugar attached directly to the C-3 position of the aglycone plays a more significant role in cytotoxicity than the terminal sugar. nih.gov In a study of diosgenyl saponin analogs, extending a branched rhamnose moiety did not significantly affect cytotoxicity, suggesting that the specific number and linkage mode of the sugars are key determinants. nih.gov
Deoxy Sugars: The presence of deoxy sugars (sugars lacking one or more hydroxyl groups) in the glycoside chain is often essential for the biological activity of compounds like cardiac glycosides and certain antitumor agents. nih.gov
| Glycosylation Feature | Influence on Biological Activity | Example Compound Class/Source | Reference |
|---|---|---|---|
| Monodesmosidic (1 sugar chain) | Generally stronger hemolytic activity than bidesmosidic saponins. | General Saponins | cambridge.org |
| Bidesmosidic (2 sugar chains) | Generally weaker hemolytic activity. | General Saponins | cambridge.org |
| Shorter Sugar Chain (e.g., disaccharide) | Higher cytotoxicity in some cases. | Diosgenyl Saponins | nih.gov |
| Longer Sugar Chain (e.g., hexasaccharide) | Essential for cytotoxicity in other cases. | Agave Saponins | nih.gov |
| Inner Sugar Moiety | Can be more critical for cytotoxicity than the terminal sugar. | Steroidal Glycosides | nih.gov |
Impact of Stereochemistry on Biological Recognition
Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological recognition and activity of steroidal glycosides. uq.edu.au Subtle changes in the configuration at chiral centers within the aglycone can lead to significant differences in biological effects, likely due to altered binding affinity with molecular targets. nih.gov
A/B Ring Fusion: The stereochemistry at the C-5 position determines the fusion of the A and B rings of the steroid. A 5β-hydrogen results in a cis fusion (A/B rings are bent), while a 5α-hydrogen results in a trans fusion (a flatter structure). In Yucca saponins, a cis fusion is a common feature associated with potent cytotoxic and antifungal activity. mdpi.com
C-22 Configuration: The configuration at C-22 is critical. In spirosolane-type glycosides, compounds with a (22S) configuration showed cytotoxicity against HL-60 cells, whereas the (22R) isomer was selectively active against A549 cells, highlighting how stereochemistry can dictate cell-type selectivity. nih.gov
C-25 Configuration: The stereochemistry at C-25 in spirostanol (B12661974) saponins differentiates between neo (25S) and iso (25R) isomers. mdpi.com Studies on allituberosides from Allium tuberosum have shown that both (25S) and (25R) isomers can be biologically active, but their potency can differ. For example, in promoting testosterone (B1683101) production, different isomers showed varying levels of activity. mdpi.com The difference in activity between R and S epimers at C-25 has been noted as significant in some studies. mdpi.com
| Stereochemical Feature | Description | Observed Impact on Activity | Reference |
|---|---|---|---|
| A/B Ring Fusion (C-5) | Determines cis (5β) or trans (5α) fusion of the first two rings. | Cis fusion is associated with potent cytotoxicity in Yucca saponins. | mdpi.com |
| Configuration at C-22 | Differentiates isomers (e.g., 22S vs. 22R in spirosolanes). | Can determine cell-type selectivity of cytotoxic effects. | nih.gov |
| Configuration at C-25 | Differentiates neo (25S) and iso (25R) spirostanol isomers. | Both isomers can be active, but potency often differs. The difference can be significant. | mdpi.commdpi.com |
Computational Approaches in SAR Modeling and Prediction
In recent years, computational methods have become indispensable tools for accelerating drug discovery and understanding SAR. protoqsar.com These in silico techniques model the interactions between small molecules like this compound and their biological targets, providing insights that are often difficult to obtain through experimental methods alone. tandfonline.commdpi.com
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. sci-hub.se Docking studies have been successfully applied to steroidal saponins to understand their mechanisms of action. For example, the saponin Nuatigenin was docked into the binding sites of various apoptotic proteins (like Bcl-2 and caspases) and cell surface receptors, revealing high binding affinities that support its potential as an anticancer agent. sci-hub.senih.govresearchgate.net Such studies help identify key hydrogen bonds and hydrophobic interactions responsible for binding. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that relate the chemical structure of compounds to their biological activity. protoqsar.comnih.gov By transforming chemical structures into numerical descriptors, these models can predict the activity of new, untested compounds. protoqsar.com While direct QSAR models for this compound are not available, models have been developed for related cardiac glycosides to predict their cytotoxicity against cancer cell lines. scholarsresearchlibrary.comresearchgate.net These models use descriptors derived from docking scores, binding free energy, and physicochemical properties to build a predictive correlation. scholarsresearchlibrary.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the physical movement of atoms and molecules over time. For steroidal saponins, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by docking, providing a more dynamic picture of the molecular interactions. tandfonline.com
These computational approaches not only help rationalize observed SAR data but also guide the design of new analogs with improved potency and selectivity, reducing the time and cost associated with traditional synthesis and screening. protoqsar.comtandfonline.com
Future Research Directions and Academic Applications
Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics of Tuberoside E
Future research necessitates the development of highly sensitive and specific analytical methods for the in-depth study of saponins (B1172615) from Ullucus tuberosus. The structural complexity and often low concentrations of individual saponins in plant extracts present a significant analytical challenge. nih.gov Advanced techniques are crucial for accurate quantification, trace analysis, and comprehensive metabolomic profiling.
Current and Emerging Techniques:
High-Performance Liquid Chromatography (HPLC): This is a foundational technique for the separation of saponins. However, because many saponins lack a UV-absorbing chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often required. nih.gov
Mass Spectrometry (MS): When coupled with chromatography (LC-MS), mass spectrometry is a powerful tool for the detection, identification, and quantification of saponins, even at low abundances. nih.govexplorationpub.com Tandem MS (MS/MS) experiments can provide valuable structural information about the aglycone core and the sequence of sugar chains. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of novel saponins isolated from natural sources. nih.gov
Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, are increasingly being applied to plant science. nih.gov For Ullucus tuberosus, a metabolomics approach could reveal the full spectrum of saponins and other phytochemicals, identify biomarkers for different cultivars, and understand metabolic responses to environmental stress. explorationpub.comnih.gov
Table 1: Analytical Techniques for Saponin (B1150181) Analysis
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC-ELSD/CAD | Quantification of known saponins | Universal detection for non-UV absorbing compounds | Lower sensitivity compared to MS; non-linear response |
| LC-MS/MS | Identification and quantification of known and unknown saponins | High sensitivity and specificity; provides structural information | Requires authentic standards for absolute quantification |
| NMR | Complete structural elucidation of purified compounds | Provides unambiguous structure and stereochemistry | Requires pure compounds in relatively large amounts; low throughput |
Deeper Elucidation of this compound Biosynthetic Pathways and Genetic Engineering for Enhanced Production
The biosynthesis of triterpenoid (B12794562) saponins, the class to which tuberosides from Ullucus tuberosus belong, is a complex multi-step process originating from the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways in the plant cell. wikipedia.orgnih.gov The pathway involves three key enzyme families:
Oxidosqualene cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeleton. wikipedia.orgnih.gov
Cytochrome P450 monooxygenases (P450s): This diverse enzyme family modifies the triterpenoid backbone through oxidation reactions (e.g., hydroxylation). wikipedia.org
UDP-dependent glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the aglycone, a critical step for the diversity and biological activity of saponins. wikipedia.org
While the general pathway is understood, the specific genes and enzymes responsible for producing the tuberosides in Ullucus tuberosus remain to be identified. Future research should focus on transcriptomic and genomic analyses of the plant to discover these specific biosynthetic genes.
Once these genes are identified, genetic engineering offers a promising avenue for enhancing the production of desirable saponins. institutoantonybarbosa.com.br Strategies could include:
Metabolic engineering in heterologous hosts: Transferring the entire biosynthetic pathway into microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) could enable large-scale, controlled production in fermenters. nutricion.orgresearchgate.netresearchgate.net
Gene silencing of competing pathways: Downregulating genes that divert precursors away from saponin biosynthesis could increase the flux towards the target compounds.
Ullucus tuberosus exhibits considerable genetic diversity, which could be harnessed for breeding programs aimed at selecting high-saponin cultivars. cipotato.orgresearchgate.netnih.govmdpi.com
Chemoenzymatic Synthesis Strategies for Novel Saponin Analogs
The structural complexity of saponins makes their complete chemical synthesis exceptionally challenging and often commercially unviable. nih.gov Chemoenzymatic synthesis, which combines the strengths of chemical reactions and biological catalysis, offers a powerful alternative for creating novel saponin analogs. nih.gov This approach allows for the modification of natural saponins to potentially enhance their biological activity or improve their pharmacological properties. researchgate.netmdpi.com
Enzymes like glycosyltransferases, lipases, and proteases can be used to selectively modify the sugar chains or the aglycone of saponins isolated from Ullucus tuberosus. nih.gov For example, cyclodextrin (B1172386) glucanotransferases (CGTases) have been used to add glucose units to existing sugar chains of steroidal saponins, creating new derivatives.
Table 2: Potential Chemoenzymatic Modifications of Saponins
| Enzyme Class | Reaction Type | Potential Outcome |
|---|---|---|
| Glycosyltransferases | Glycosylation | Addition of new sugar units to alter solubility and activity |
| Glycosidases | Deglycosylation | Selective removal of sugar units to study structure-activity relationships |
| Lipases/Esterases | Acylation/Deacylation | Addition or removal of acyl groups to modify lipophilicity |
| Oxidoreductases | Oxidation/Reduction | Modification of the aglycone backbone |
These strategies could generate a library of novel tuberoside analogs for screening, leading to the discovery of compounds with improved therapeutic potential.
Exploration of Additional In Vitro and Cellular Biological Mechanisms of Action
Saponins as a class exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. institutoantonybarbosa.com.brresearchgate.netmdpi.com The primary mechanism often involves interaction with cell membranes, particularly with cholesterol, which can lead to pore formation and increased permeability. cabidigitallibrary.org
Extracts from Ullucus tuberosus have demonstrated wound-healing properties in vitro, showing an ability to increase the proliferation and migration of human dermal fibroblasts. cabidigitallibrary.org The saponins within these extracts are likely major contributors to this activity. Future research should aim to isolate individual tuberosides and investigate their specific mechanisms of action.
Key areas for investigation include:
Apoptosis Induction: Many saponins are known to induce programmed cell death (apoptosis) in cancer cells. perennialnerd.com Studies could explore whether tuberosides can trigger apoptotic pathways, for instance, through the activation of caspases in various cancer cell lines. frontiersin.orgcultivariable.comagronomysociety.org.nzmdpi.com
Anti-inflammatory Pathways: Saponins can modulate inflammatory responses. institutoantonybarbosa.com.br Research could examine the effect of tuberosides on key inflammatory mediators like cytokines and signaling pathways such as NF-κB.
Membrane Interaction: Biophysical techniques can be used to study how tuberosides interact with model cell membranes to better understand their membranolytic and permeability-modifying effects.
Investigation of this compound's Role in Plant Physiology and Defense Mechanisms
In plants, saponins are considered secondary metabolites that play a crucial role in defense against a wide range of threats. nih.gov They can act as a pre-formed chemical barrier, deterring herbivores due to their bitter taste and potential toxicity, and inhibiting the growth of pathogenic fungi and bacteria. nih.gov
Ullucus tuberosus is known to be susceptible to various plant viruses, but it is also recognized for its general hardiness in the challenging Andean environment. wikipedia.org The saponins it produces are likely integral to its defense strategy.
Future research in this area could involve:
Phyto-pathogen interactions: Testing the in vitro antifungal and antibacterial activity of purified tuberosides against known pathogens of Andean crops.
Herbivore deterrence: Conducting feeding preference studies with relevant insect herbivores to determine if tuberosides act as antifeedants.
Abiotic stress response: Investigating whether the production of tuberosides is altered in response to environmental stressors common in high-altitude regions, such as drought, high UV radiation, or temperature fluctuations. This could reveal a role for these saponins in the plant's adaptation to its environment.
Comparative Studies of this compound with Other Saponins and Phytochemicals.
Table 3: Potential Comparative Studies
| Comparison Group | Rationale | Potential Findings |
|---|---|---|
| Other Triterpenoid Saponins (e.g., Ginsenosides) | Compare with well-studied saponins with known therapeutic effects. | Identify structural motifs responsible for specific activities; position tuberosides within the broader class of therapeutic saponins. |
| Saponins from other Andean Tubers (e.g., Oca, Mashua) | Understand the unique phytochemical profile of Ullucus tuberosus. | Reveal unique biological activities specific to tuberosides. |
| Other Phytochemicals from Ullucus tuberosus (e.g., Betalains) | Investigate potential synergistic effects between different compound classes within the plant. | Determine if the combined action of saponins and other compounds is responsible for the plant's traditional medicinal uses. |
Such studies, particularly focusing on structure-activity relationships (SAR), can elucidate which parts of the tuberoside molecule (the aglycone or specific sugar moieties) are critical for their biological effects. scielo.org.pe This knowledge is vital for guiding the rational design of novel, more potent synthetic analogs.
Q & A
Q. What analytical techniques are recommended for identifying and isolating Tuberoside E from plant sources?
- Methodological Answer: this compound can be identified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination. Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20) to separate steroidal saponins. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is critical for structural confirmation, focusing on characteristic signals for spirostanol-type saponins .
Q. How is this compound structurally characterized, and what spectral data are essential for validation?
- Methodological Answer: Structural elucidation relies on NMR (¹H, ¹³C, HSQC, HMBC) to identify aglycone and sugar moieties. Key spectral markers include:
- Aglycone: Signals for spirostanol nuclei (e.g., δ 0.7–1.2 ppm for methyl groups).
- Glycosidic linkages: HMBC correlations between anomeric protons (δ 4.5–5.5 ppm) and aglycone oxygen atoms.
- MS/MS fragmentation: Cleavage patterns to confirm sugar sequences. Cross-referencing with published data (e.g., Jannat et al., 2019b) is critical for validation .
Q. Which plant species are primary sources of this compound, and how does extraction efficiency vary?
- Methodological Answer: this compound is predominantly isolated from Allium tuberosum (seeds) and Allium cepa (bulbs). Extraction efficiency depends on solvent polarity (e.g., 70% ethanol maximizes yield) and plant developmental stage. Comparative studies using Ultra-High-Performance Liquid Chromatography (UHPLC) quantify yields across species .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer: Discrepancies often arise from experimental variables:
- Cell lines/pathways: Test across multiple models (e.g., RAW 264.7 macrophages for inflammation vs. HepG2 for cytotoxicity).
- Dosage ranges: Use dose-response curves (0.1–100 µM) to identify therapeutic windows.
- Assay specificity: Combine in vitro (e.g., COX-2 inhibition) with in vivo (e.g., murine edema models) to validate mechanisms. Orthogonal assays (e.g., Western blot for protein expression) reduce false positives .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics and bioavailability?
- Methodological Answer:
- In vivo models: Administer this compound (oral/i.v.) to rodents, with serial blood sampling for LC-MS/MS analysis. Calculate parameters: AUC, Cmax, t1/2.
- Bioavailability enhancement: Use nanoformulations (liposomes) or co-administration with absorption enhancers (e.g., piperine).
- Tissue distribution: Autoradiography or qPCR for metabolite detection in target organs .
Q. How can researchers systematically evaluate this compound’s potential synergies with other phytochemicals?
- Methodological Answer:
- Combination indices: Use Chou-Talalay assays to calculate synergism (CI < 1) or antagonism (CI > 1).
- Omics integration: Transcriptomics (RNA-seq) and metabolomics (GC-MS) to identify co-regulated pathways.
- Network pharmacology: Construct compound-target-disease networks using databases like STITCH or KEGG .
Q. What strategies mitigate challenges in replicating this compound’s reported mechanistic effects across labs?
- Methodological Answer: Standardize protocols:
- Compound purity: Require ≥95% purity (HPLC-ELSD) and Certificate of Analysis (CoA).
- Cell culture conditions: Use authenticated cell lines (ATCC) and document passage numbers.
- Data transparency: Share raw spectra, assay parameters, and statistical code via repositories like Zenodo .
Methodological and Literature Review Questions
Q. Which academic databases provide the most comprehensive coverage of this compound research?
- Methodological Answer: Prioritize PubMed for biomedical studies, Web of Science for multidisciplinary coverage, and Scopus for citation tracking. For phytochemical data, specialized databases like NAPRALERT or CMAUP are essential. Avoid over-reliance on Google Scholar due to incomplete metadata and duplication risks .
Q. How should researchers structure tables to present comparative bioactivity data for this compound?
- Methodological Answer: Tables must include:
- Columns: Compound concentration, assay type (e.g., IC50), cell line/organism, positive/negative controls.
- Footnotes: Statistical methods (e.g., ANOVA with post-hoc tests) and data sources.
- Formatting: Follow journal guidelines (e.g., Roman numerals for table numbering, superscript letters for footnotes) .
Q. What criteria define a robust hypothesis for mechanistic studies on this compound?
- Methodological Answer: Hypotheses must be:
- Testable: Focus on a specific pathway (e.g., "this compound inhibits NF-κB via IKKβ phosphorylation").
- Feasible: Align with available tools (e.g., siRNA knockdown, kinase assays).
- Novel: Address gaps identified in systematic reviews (e.g., unexplored crosstalk with Nrf2 pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
